5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
“5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, involves a design strategy where a group that could provide a hydrogen bond acceptor of suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of “5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is characterized by a pyrrolo[2,3-b]pyridine core with a methoxy group at the 5-position .Scientific Research Applications
Application in Cancer Therapy
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application : The research involved the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives . Among them, compound 4h exhibited potent FGFR inhibitory activity . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes : Compound 4h showed potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Application in Diabetes Treatment
- Summary of Application : Pyrrolo[3,4-c]pyridine derivatives have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application : The research involved the design and synthesis of pyrrolo[3,4-c]pyridine derivatives . These compounds were then tested for their ability to reduce blood glucose levels .
- Results or Outcomes : The compounds were found to effectively reduce blood glucose levels . This suggests they may be beneficial in the treatment of conditions such as type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application in Antiviral and Antimicrobial Therapy
- Summary of Application : Pyridine-containing compounds, including pyrrolo[2,3-b]pyridine derivatives, have been found to have antiviral and antimicrobial activities .
- Methods of Application : The research involved the design and synthesis of various pyridine derivatives . These compounds were then tested for their antiviral and antimicrobial activities .
- Results or Outcomes : The pyridine derivatives were found to have potent antiviral and antimicrobial activities . This suggests they may be useful in the treatment of various viral and bacterial infections .
Application in Synthesis of Azaindol Derivatives
- Summary of Application : 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a reactant for the synthesis of azaindol derivatives . These derivatives have been found to be potent acrosin inhibitors .
- Methods of Application : The research involved the design and synthesis of azaindol derivatives using 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid as a reactant .
- Results or Outcomes : The synthesized azaindol derivatives were found to be potent acrosin inhibitors .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-5-2-6-7(9(12)13)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCDATHBLOHRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NC=C2C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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